Adenosine A1 Receptor Affinity: 889-Fold Ki Differential Between N-(5-(Benzyloxy)pyridin-2-yl)acetamide and a High-Affinity Aminopyridine Analog
N-(5-(Benzyloxy)pyridin-2-yl)acetamide (Ki = 2400 nM at human adenosine A1 receptor) displays approximately 889-fold weaker binding affinity compared to the structurally related high-affinity aminopyridine analog BDBM50140312 (CHEMBL3754167, Ki = 2.70 nM at rat adenosine A1 receptor) [1][2]. This substantial difference demonstrates that compounds sharing the aminopyridine scaffold cannot be assumed to have interchangeable target engagement profiles. The target compound also exhibits moderate affinity at adenosine A3 (Ki = 3850 nM) and low affinity at A2A (Ki = 12100 nM), establishing a quantitative receptor subtype selectivity fingerprint [1].
| Evidence Dimension | Binding affinity to adenosine A1 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 2400 nM (2.40 μM) |
| Comparator Or Baseline | BDBM50140312 (CHEMBL3754167) Ki = 2.70 nM (0.0027 μM) |
| Quantified Difference | 889-fold difference in affinity (2400 nM vs 2.70 nM) |
| Conditions | Target compound: Displacement of [3H]CCPA from human adenosine receptor A1 expressed in CHO cell membranes. Comparator: Displacement of [3H]DPCPX from rat adenosine A1 receptor in Sprague-Dawley rat whole brain. |
Why This Matters
This quantified affinity differential enables researchers to deliberately select this compound as a lower-affinity control, a tool for studying structure-affinity relationships in adenosine receptor pharmacology, or as a scaffold for optimization—whereas the high-affinity analog would be inappropriate for applications requiring moderate target engagement.
- [1] BindingDB. BDBM50519760 CHEMBL3950921 - Adenosine A1/A3/A2A Receptor Binding Data (Human). University of Porto, ChEMBL-curated. Accessed 2026. View Source
- [2] BindingDB. BDBM50140312 CHEMBL3754167 - Adenosine A1/A2A Receptor Binding Data (Rat). North-West University, ChEMBL-curated. Accessed 2026. View Source
